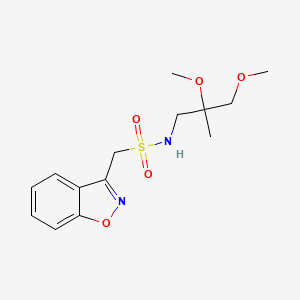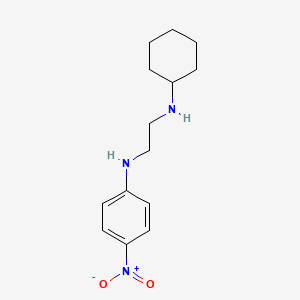
6-(Difluoromethoxy)-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(Difluoromethoxy)-5-methylpyridin-3-amine” is a type of organic compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The “difluoromethoxy” group indicates the presence of a methoxy group (an oxygen atom bonded to a methyl group) where the methyl group is further substituted with two fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, difluoromethylation processes have been studied extensively . These processes often involve the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), and can involve various types of carbon atoms (sp, sp2, or sp3 hybridized), as well as oxygen, nitrogen, or sulfur atoms .Scientific Research Applications
Synthesis Methods and Chemical Reactions
Synthesis of Imidazopyridines : The compound has been utilized in the synthesis of imidazopyridines, which are recognized for their broad applications in medicinal chemistry and material science. The synthesis employs different strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions, demonstrating the compound's flexibility in chemical synthesis processes (Bagdi et al., 2015).
Metal-Ligand Charge-Transfer : Research has also explored the use of related compounds in the sensitization of near-infrared emitting lanthanides in trimetallic arrays. These studies provide insights into the electronic and photophysical properties of materials derived from or related to 6-(Difluoromethoxy)-5-methylpyridin-3-amine, highlighting its potential in the development of materials with unique optical properties (Pope et al., 2005).
Material Science Applications
Polyfluorene Derivatives : In the realm of material science, derivatives of the compound have been synthesized for applications in optoelectronics. For instance, polyfluorene derivatives with primary amine groups on side chains have shown promise in forming special surface morphologies beneficial for molecular ordering and device fabrication. These materials exhibit intriguing photophysical properties and self-assembly behaviors, pertinent to the development of polymer light-emitting diodes (PLEDs) (Guo et al., 2009).
Chemosensitive Chlorophyll Derivatives : The synthesis of chlorophyll derivatives from naturally occurring chlorophyll-a, modified with groups related to this compound, has been reported. These derivatives react with amines to form hemiaminal-type adducts, showcasing potential applications in the optical detection of amines. Such chemosensitive derivatives could be instrumental in environmental monitoring and analytical chemistry (Tamiaki et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as sulfonamides have been known to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
Based on the structural similarity to sulfonamides, it can be hypothesized that this compound might interact with its target enzyme, possibly dhfr, and inhibit its function . This inhibition could lead to disruption in the synthesis of nucleotides, affecting DNA replication and cell division.
Biochemical Pathways
Disruption of this pathway can lead to impaired DNA replication and cell division .
Result of Action
This could make it useful in applications such as antimicrobial or anticancer therapies .
Properties
IUPAC Name |
6-(difluoromethoxy)-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c1-4-2-5(10)3-11-6(4)12-7(8)9/h2-3,7H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXIERRWCUAURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803198-99-3 |
Source


|
| Record name | 6-(difluoromethoxy)-5-methylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2754709.png)


![N-(5-methylisoxazol-3-yl)-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2754713.png)
![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)

![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

